CDK2 Inhibitor BLU-222 CDK2 Inhibitor BLU-222 CDK2 Inhibitor BLU-222 is an orally bioavailable inhibitor of cyclin-dependent kinase 2 (CDK2), with potential antineoplastic activity. Upon administration, CDK2 inhibitor BLU-222 selectively targets, binds to and inhibits the activity of CDK2. This may lead to cell cycle arrest, the induction of apoptosis, and the inhibition of tumor cell proliferation. CDK2, a serine/threonine kinase that plays an important role in the regulation of cell cycle progression and cellular proliferation, is overexpressed in certain tumor cells.
Brand Name: Vulcanchem
CAS No.: 2888704-84-3
VCID: VC16593247
InChI: InChI=1S/C15H17F2N7O2/c16-15(17)26-13-5-11(22-23-13)20-12-7-18-10-6-19-24(14(10)21-12)8-9-1-3-25-4-2-9/h5-7,9,15H,1-4,8H2,(H2,20,21,22,23)
SMILES:
Molecular Formula: C15H17F2N7O2
Molecular Weight: 365.34 g/mol

CDK2 Inhibitor BLU-222

CAS No.: 2888704-84-3

Cat. No.: VC16593247

Molecular Formula: C15H17F2N7O2

Molecular Weight: 365.34 g/mol

* For research use only. Not for human or veterinary use.

CDK2 Inhibitor BLU-222 - 2888704-84-3

Specification

CAS No. 2888704-84-3
Molecular Formula C15H17F2N7O2
Molecular Weight 365.34 g/mol
IUPAC Name N-[3-(difluoromethoxy)-1H-pyrazol-5-yl]-1-(oxan-4-ylmethyl)pyrazolo[3,4-b]pyrazin-6-amine
Standard InChI InChI=1S/C15H17F2N7O2/c16-15(17)26-13-5-11(22-23-13)20-12-7-18-10-6-19-24(14(10)21-12)8-9-1-3-25-4-2-9/h5-7,9,15H,1-4,8H2,(H2,20,21,22,23)
Standard InChI Key IFJSYTKOMJJYNP-UHFFFAOYSA-N
Canonical SMILES C1COCCC1CN2C3=NC(=CN=C3C=N2)NC4=CC(=NN4)OC(F)F

Introduction

Molecular Mechanism and Preclinical Characterization of BLU-222

Target Biology and Rationale for CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) forms a complex with cyclin E1 to regulate the G1-S phase transition, a critical checkpoint in cell cycle progression. In cancers with CCNE1 amplification or overexpression, this complex becomes hyperactivated, driving uncontrolled proliferation and conferring resistance to standard therapies . BLU-222 was designed to specifically inhibit CDK2 kinase activity, with half-maximal inhibitory concentration (IC50) values demonstrating >100-fold selectivity over other CDKs . Preclinical models showed that CCNE1-amplified cell lines exhibit marked sensitivity to CDK2 knockout or pharmacological inhibition, validating CDK2 as a therapeutic target .

Preclinical Efficacy in Solid Tumor Models

In xenograft models of CCNE1-amplified ovarian cancer, BLU-222 monotherapy induced significant tumor growth inhibition (67-92%) and prolonged survival . Combination studies revealed enhanced efficacy:

  • With carboplatin: 108% tumor regression vs. 45% with carboplatin alone

  • With olaparib: Complete responses in 40% of models

  • With gemcitabine: Sustained regression post-treatment cessation

Mechanistically, BLU-222 caused G1/S cell cycle arrest in retinoblastoma (Rb)-proficient models, while Rb-deficient cells accumulated in G2/M phase . This dual-phase arrest suggests broader applicability beyond CCNE1-driven cancers, particularly in tumors with cell cycle checkpoint vulnerabilities.

Clinical Development and Trial Design

Phase 1/2 VELA Trial Structure

The multicenter VELA trial employs a Bayesian Optimal Interval design to evaluate BLU-222 as monotherapy and in combination regimens . Key features include:

Trial ArmPopulationCombination AgentsPrimary Endpoints
MonotherapyAdvanced solid tumorsNoneSafety, MTD, RP2D
CombinationHR+/HER2− breast cancerRibociclib + FulvestrantSafety, PK/PD

As of January 2024, 64 patients had been enrolled across dose escalation cohorts (50-800 mg BID monotherapy; 100-200 mg BID combination) .

Early Clinical Findings

Monotherapy Cohorts (n=53):

  • Safety: Most common treatment-emergent adverse events (TEAEs) included nausea (54%), diarrhea (38%), and fatigue (32%). Grade ≥3 events occurred in 15% of patients .

  • Pharmacodynamics: Dose-dependent reductions in thymidine kinase 1 (TK1) activity and phosphorylated Rb (pRb) confirmed target engagement .

  • Efficacy Signals: Disease stabilization in 28% of heavily pretreated patients (median prior lines: 5), including ovarian and endometrial cancers .

Combination Cohort (n=11):

  • No dose-limiting toxicities observed at 200 mg BID with ribociclib/fulvestrant

  • Early evidence of clinical activity in CDK4/6 inhibitor-resistant breast cancer

Predictive Biomarkers and Patient Selection Strategies

CCNE1 Status and Beyond

While CCNE1 amplification/overexpression remains the primary enrichment biomarker, recent analyses identified additional predictive factors:

Biomarker ProfileTherapeutic ImplicationClinical Evidence Source
CCNE1-high + Rb-intactBLU-222 monotherapy response
CCNE1-high + low p16CDK4/6 inhibitor combination synergy
CCNE1-low + Rb-deficientPotential resistance to single-agent

CRISPR whole-genome screening revealed that Rb-proficient, p16-low tumors exhibit greatest sensitivity to BLU-222, with synthetic lethality observed when combined with CDK4/6 inhibition . These findings support a combinatorial biomarker approach to optimize patient selection.

Overcoming Therapeutic Resistance Through Rational Combinations

Synergy with CDK4/6 Inhibitors

Preclinical models of CDK4/6 inhibitor-resistant HR+ breast cancer demonstrated complete tumor regression when BLU-222 was combined with ribociclib . The mechanistic basis involves:

  • CDK2 compensation in CDK4/6-inhibited cells

  • BLU-222-mediated suppression of residual CDK2 activity

  • Cooperative cell cycle arrest through dual CDK2/4/6 inhibition

Chemotherapy Potentiation

In platinum-resistant ovarian cancer models, BLU-222 restored carboplatin sensitivity through:

  • Enhanced DNA damage retention (γH2AX foci increase 2.8-fold)

  • Suppression of homologous recombination repair (RAD51 foci reduction 67%)

  • Mitotic catastrophe induction in G2/M-arrested cells

AE CategoryAll Grade (%)Grade ≥3 (%)Management Strategy
Gastrointestinal728Prophylactic antiemetics
Ocular243UV-protective eyewear
Fatigue325Dose interruption/modification

Notably, ocular AEs (photophobia, blurred vision) displayed dose dependency and reversibility upon dose reduction .

Future Directions and Ongoing Research

Expansion into New Indications

Preclinical data support exploring BLU-222 in:

  • Uterine carcinosarcoma (40% CCNE1 amplification rate)

  • Cyclin E-driven pancreatic adenocarcinoma

  • CDK4/6 inhibitor-resistant ER+ breast cancer

Next-Generation Combination Strategies

Emerging preclinical combinations under investigation include:

  • PARP inhibitors: Enhanced synthetic lethality in BRCA-wildtype, CCNE1-high models

  • Immunotherapy: CDK2 inhibition may overcome T-cell exclusion in immunologically cold tumors

  • Antibody-drug conjugates: Cell cycle synchronization to optimize payload delivery

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